![molecular formula C17H18N4O4 B325941 2-(4-ethoxyanilino)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide CAS No. 109092-46-8](/img/structure/B325941.png)
2-(4-ethoxyanilino)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Ethoxyanilino)-N’-(3-nitrobenzylidene)acetohydrazide is an organic compound that features both an ethoxyaniline and a nitrobenzylidene group
Métodos De Preparación
The synthesis of 2-(4-Ethoxyanilino)-N’-(3-nitrobenzylidene)acetohydrazide typically involves the condensation of 4-ethoxyaniline with 3-nitrobenzaldehyde in the presence of acetohydrazide. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
2-(4-Ethoxyanilino)-N’-(3-nitrobenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.
Aplicaciones Científicas De Investigación
2-(4-Ethoxyanilino)-N’-(3-nitrobenzylidene)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the development of new materials with specific properties, such as dyes and polymers.
Mecanismo De Acción
The mechanism of action of 2-(4-Ethoxyanilino)-N’-(3-nitrobenzylidene)acetohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The ethoxyaniline moiety can also participate in hydrogen bonding and other interactions with biological molecules, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
2-(4-Ethoxyanilino)-N’-(3-nitrobenzylidene)acetohydrazide can be compared with other similar compounds such as:
2-(4-Methoxyanilino)-N’-(3-nitrobenzylidene)acetohydrazide: Similar structure but with a methoxy group instead of an ethoxy group.
2-(4-Chloroanilino)-N’-(3-nitrobenzylidene)acetohydrazide: Similar structure but with a chloro group instead of an ethoxy group.
2-(4-Bromoanilino)-N’-(3-nitrobenzylidene)acetohydrazide: Similar structure but with a bromo group instead of an ethoxy group.
Propiedades
Número CAS |
109092-46-8 |
|---|---|
Fórmula molecular |
C17H18N4O4 |
Peso molecular |
342.35 g/mol |
Nombre IUPAC |
2-(4-ethoxyanilino)-N-[(E)-(3-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H18N4O4/c1-2-25-16-8-6-14(7-9-16)18-12-17(22)20-19-11-13-4-3-5-15(10-13)21(23)24/h3-11,18H,2,12H2,1H3,(H,20,22)/b19-11+ |
Clave InChI |
QEKOQLLIDDVZHB-YBFXNURJSA-N |
SMILES isomérico |
CCOC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-] |
SMILES |
CCOC1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
SMILES canónico |
CCOC1=CC=C(C=C1)NCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-] |
Pictogramas |
Irritant; Environmental Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


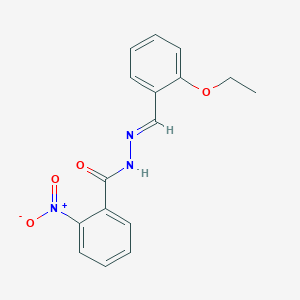
![N'-[1-(4-aminophenyl)ethylidene]-4-ethoxybenzohydrazide](/img/structure/B325860.png)
![N-[4-(benzyloxy)benzylidene]-3-fluoro-4-methylaniline](/img/structure/B325863.png)
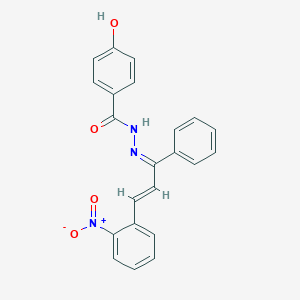
![4-hydroxy-N'-[(E)-(5-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide](/img/structure/B325865.png)
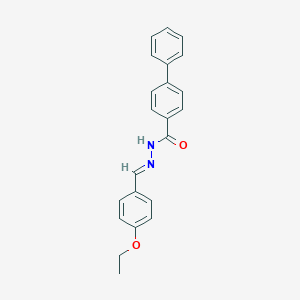
![3-chloro-2-methyl-N-[(5-nitro-2-thienyl)methylene]aniline](/img/structure/B325869.png)

![4-methoxy-N-[(2-methoxy-1-naphthyl)methylene]aniline](/img/structure/B325874.png)
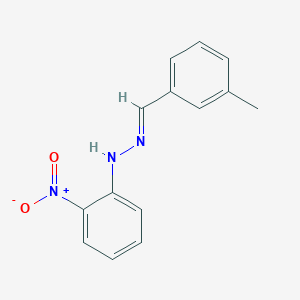
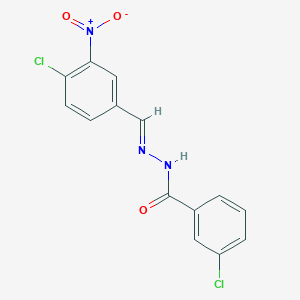
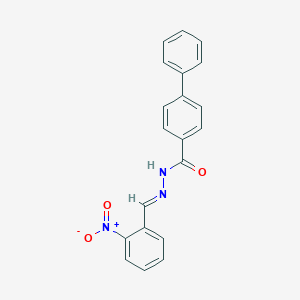
![4-{[(2-Methoxy-1-naphthyl)methylene]amino}phenol](/img/structure/B325880.png)
![3-bromo-N'-[(2-methoxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B325881.png)
